![molecular formula C8H10N2O5S2 B5528253 N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)glycine](/img/structure/B5528253.png)
N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)glycine
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Overview
Description
The chemical compound "N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)glycine" is associated with the class of compounds known for their activity in biological systems, particularly those targeting the glycine site of the N-methyl-D-aspartate (NMDA) receptor. These compounds are relevant in the context of neuroprotection and neurotransmission modulation.
Synthesis Analysis
The synthesis of related thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [3H]glycine binding to the NMDA receptor involves the phenylacetylation of aminothiophene carboxylic acid methyl esters followed by cyclization. These compounds are synthesized using a bioisostere benzene/thiophene exchange based on the standard glycine site antagonist template of the NMDA receptor (Buchstaller et al., 2006).
Molecular Structure Analysis
The structural analysis typically involves the examination of substituents' position and their effects on molecular potency and selectivity. In related studies, modifications to the molecular structure, such as the introduction of different substituents, have been shown to significantly affect the binding affinity and biological activity (Cioffi et al., 2016).
Chemical Reactions and Properties
Chemical properties of compounds like N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)glycine involve their interactions and reactions with biological targets such as enzymes and receptors. These compounds often exhibit specific reactivity towards certain biological molecules, influencing their biological activity and effectiveness as cytoprotectants or inhibitors (Lindsley et al., 2006).
Physical Properties Analysis
The physical properties such as solubility, crystallinity, and stability under various conditions are crucial for the practical application and formulation of these compounds. However, specific details on these properties for N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)glycine were not found in the accessible research documents.
Chemical Properties Analysis
The chemical properties include the compound’s reactivity, stability, and degradation under different conditions. These properties are important for understanding the compound's behavior in biological systems and its potential as a therapeutic agent. Similar sulfonamide and thiadiazole derivatives have been studied for their inhibition capabilities and interactions with enzymes like carbonic anhydrase, which could provide insight into their chemical behavior (Barboiu et al., 1999).
properties
IUPAC Name |
2-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5S2/c1-9-8(13)6-2-5(4-16-6)17(14,15)10-3-7(11)12/h2,4,10H,3H2,1H3,(H,9,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXDGMZJPQZIMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]acetic acid |
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